molecular formula C23H23N3O4 B14942873 ethyl 3-amino-2-{3-[(Z)-2-(2,4-dimethylphenyl)-2-hydroxyethenyl]quinoxalin-2-yl}-3-oxopropanoate

ethyl 3-amino-2-{3-[(Z)-2-(2,4-dimethylphenyl)-2-hydroxyethenyl]quinoxalin-2-yl}-3-oxopropanoate

Cat. No.: B14942873
M. Wt: 405.4 g/mol
InChI Key: FPWIYMRHVAYVBR-UNOMPAQXSA-N
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Description

ETHYL 3-AMINO-2-{3-[(Z)-2-(2,4-DIMETHYLPHENYL)-2-HYDROXY-1-ETHENYL]-2-QUINOXALINYL}-3-OXOPROPANOATE is a complex organic compound with a unique structure that includes an ethyl ester, an amino group, a hydroxy group, and a quinoxaline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-AMINO-2-{3-[(Z)-2-(2,4-DIMETHYLPHENYL)-2-HYDROXY-1-ETHENYL]-2-QUINOXALINYL}-3-OXOPROPANOATE typically involves multi-step organic reactions One common approach is to start with the quinoxaline core, which can be synthesized through the condensation of o-phenylenediamine with a diketone

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry might be employed to achieve this.

Chemical Reactions Analysis

Types of Reactions

ETHYL 3-AMINO-2-{3-[(Z)-2-(2,4-DIMETHYLPHENYL)-2-HYDROXY-1-ETHENYL]-2-QUINOXALINYL}-3-OXOPROPANOATE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.

    Reduction: The quinoxaline moiety can be reduced to a dihydroquinoxaline derivative.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the quinoxaline moiety results in a dihydroquinoxaline derivative.

Scientific Research Applications

ETHYL 3-AMINO-2-{3-[(Z)-2-(2,4-DIMETHYLPHENYL)-2-HYDROXY-1-ETHENYL]-2-QUINOXALINYL}-3-OXOPROPANOATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 3-AMINO-2-{3-[(Z)-2-(2,4-DIMETHYLPHENYL)-2-HYDROXY-1-ETHENYL]-2-QUINOXALINYL}-3-OXOPROPANOATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The quinoxaline moiety is known to interact with various proteins, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 3-AMINO-2-{3-[(Z)-2-(2,4-DIMETHYLPHENYL)-2-HYDROXY-1-ETHENYL]-2-QUINOXALINYL}-3-OXOPROPANOATE: shares similarities with other quinoxaline derivatives, such as:

Uniqueness

The uniqueness of ETHYL 3-AMINO-2-{3-[(Z)-2-(2,4-DIMETHYLPHENYL)-2-HYDROXY-1-ETHENYL]-2-QUINOXALINYL}-3-OXOPROPANOATE lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. The presence of the ethyl ester, amino group, and hydroxy group in conjunction with the quinoxaline core makes it a versatile compound for various applications.

Properties

Molecular Formula

C23H23N3O4

Molecular Weight

405.4 g/mol

IUPAC Name

ethyl 3-amino-2-[3-[(Z)-2-(2,4-dimethylphenyl)-2-hydroxyethenyl]quinoxalin-2-yl]-3-oxopropanoate

InChI

InChI=1S/C23H23N3O4/c1-4-30-23(29)20(22(24)28)21-18(25-16-7-5-6-8-17(16)26-21)12-19(27)15-10-9-13(2)11-14(15)3/h5-12,20,27H,4H2,1-3H3,(H2,24,28)/b19-12-

InChI Key

FPWIYMRHVAYVBR-UNOMPAQXSA-N

Isomeric SMILES

CCOC(=O)C(C1=NC2=CC=CC=C2N=C1/C=C(/C3=C(C=C(C=C3)C)C)\O)C(=O)N

Canonical SMILES

CCOC(=O)C(C1=NC2=CC=CC=C2N=C1C=C(C3=C(C=C(C=C3)C)C)O)C(=O)N

Origin of Product

United States

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